5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one
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Overview
Description
5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position, a 1-methylcyclopropyl group at the 2nd position, and a ketone group at the 4th position of the pyrimidine ring
Mechanism of Action
Target of Action
It is suggested that fused pyrimidine cores, like the one in this compound, are privileged kinase scaffolds . Kinases are a prevalent class of targets within drug discovery, closely linked to tumor proliferation and survival .
Mode of Action
The 2-amino-pyrido[3,4-d]pyrimidine core, which is similar to the core of this compound, addresses key pharmacophoric elements of the kinase atp pocket .
Biochemical Pathways
Kinase inhibition, which this compound may be involved in, can affect a wide range of diseases .
Result of Action
Kinase inhibitors can effectively treat cancer by inhibiting tumor proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one typically involves the following steps:
Cyclopropylation: The 1-methylcyclopropyl group can be introduced via a cyclopropylation reaction, often involving the use of cyclopropylcarbinol and a suitable catalyst.
Ketone Formation: The ketone group at the 4th position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclopropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation Products: Oxidized derivatives of the methylcyclopropyl group.
Reduction Products: Alcohol derivatives at the 4th position.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: Used in studies to understand its interactions with biological targets.
Industry:
Material Science:
Agriculture: Investigated for its potential use in agrochemicals.
Comparison with Similar Compounds
- 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- 5-bromo-2-(methylamino)pyrimidine-4(3H)-one
- 5-chloro-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one
Comparison:
- Structural Differences: The presence of different substituents (e.g., methylthio, methylamino, chloro) at various positions on the pyrimidine ring.
- Reactivity: Variations in reactivity due to the different electronic and steric effects of the substituents.
- Applications: Differences in applications based on the specific properties imparted by the substituents.
5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one stands out due to its unique combination of a bromine atom, a 1-methylcyclopropyl group, and a ketone group, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-8(2-3-8)7-10-4-5(9)6(12)11-7/h4H,2-3H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHXJODDUFFZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC=C(C(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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